molecular formula C11H8ClNO3S B13069108 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one

Cat. No.: B13069108
M. Wt: 269.70 g/mol
InChI Key: XXCRERQBDFPDRO-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one (CAS 1384431-28-0) is a specialized organic compound with the molecular formula C 11 H 8 ClNO 3 S and a molecular weight of 269.70 g/mol . This molecule features a unique structural framework that combines a chloroacetyl group attached to a hydroxy-substituted phenyl ring, which is further functionalized with a thiazole ether linkage . This specific architecture, particularly the presence of both reactive chloro and hydroxy groups, makes it a highly versatile building block for further derivatization and is well-suited for applications as an intermediate in pharmaceutical chemistry and agrochemical synthesis . The thiazole moiety is a well-known pharmacophore in medicinal chemistry, contributing to potential bioactivity and making this compound a valuable scaffold for constructing novel molecules in drug discovery efforts . Its well-defined molecular structure ensures consistent performance in synthetic pathways where selective electrophilic or nucleophilic transformations are required . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C11H8ClNO3S/c12-6-10(15)8-5-7(1-2-9(8)14)16-11-13-3-4-17-11/h1-5,14H,6H2

InChI Key

XXCRERQBDFPDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CS2)C(=O)CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-5-(1,3-thiazol-2-yloxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-[2-oxo-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.

    Reduction: Formation of 2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanol.

    Substitution: Formation of 2-amino-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one or 2-thio-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one exhibits significant antimicrobial properties. A study conducted on various derivatives of thiazole compounds demonstrated that those containing the thiazolyl moiety showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through the induction of apoptosis. The compound appears to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK and NF-kB pathways. These findings suggest a promising role for this compound in cancer therapeutics .

Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory research. The compound has been shown to reduce inflammation markers in various animal models, indicating its potential as an anti-inflammatory agent. This property could be beneficial in treating chronic inflammatory diseases .

Agricultural Science Applications

Pesticidal Activity
The thiazole derivative has been evaluated for its pesticidal properties, particularly against agricultural pests. Laboratory studies demonstrated that formulations containing this compound effectively reduced pest populations while showing low toxicity to beneficial insects. This dual action makes it a candidate for integrated pest management strategies .

Plant Growth Regulation
In addition to its pesticidal properties, 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one has been explored for its role as a plant growth regulator. Research indicates that it can enhance seed germination and root development in certain crops, potentially leading to increased yields .

Material Science Applications

Synthesis of Novel Materials
The compound can serve as a precursor in the synthesis of novel materials with specific properties. For instance, it has been utilized in creating polymers with enhanced thermal stability and mechanical strength. The incorporation of thiazole rings into polymer matrices has shown to improve their performance in various applications .

Case Studies

StudyApplicationFindings
Antimicrobial Study Antimicrobial ActivityShowed effective inhibition against multiple bacterial strains with minimal cytotoxicity .
Cancer Research Anticancer PropertiesInduced apoptosis in cancer cell lines via modulation of survival signaling pathways .
Pesticide Efficacy Agricultural ScienceReduced pest populations significantly while preserving beneficial insects .
Growth Promotion Plant Growth RegulationEnhanced germination rates and root growth in treated crops .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes and proteins. The thiazole ring can interact with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Thiazole-Containing Analogues

  • 2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one (C₁₄H₁₃N₂OSCl, MW 292.78): This compound, bearing a methyl-substituted thiazole fused to an indole ring, exhibits solubility in chloroform and DMSO, suggesting moderate polarity.
  • Such structural variations can significantly impact interactions with biological targets like bacterial enzymes .

Non-Thiazole Heterocyclic Analogues

  • 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (C₁₁H₁₀ClNOS₂, MW 271.79): Replacing the thiazole with a thioxothiazolidinone ring reduces aromaticity but introduces a sulfur-rich pharmacophore. This modification may improve metal-binding properties, influencing antifungal efficacy .
  • 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: As a prothioconazole intermediate, this compound highlights the importance of triazole groups in agrochemical fungicides. The triazole’s nitrogen atoms enhance hydrogen-bonding capacity, a feature less pronounced in thiazole-containing analogues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
Target Compound ~297.7 (estimated) Likely polar aprotic solvents Chloro, hydroxy, thiazole-oxy, ketone
2-Chloro-1-(4-hydroxyphenyl)ethan-1-one 170.59 Water (low), methanol, DMSO Chloro, hydroxy, ketone
2-Chloro-1-(4-(4-chlorophenoxy)phenyl)ethan-1-one 281.13 Organic solvents (e.g., acetone) Dichloro, phenoxy, ketone

Key Observations :

  • Chlorine atoms at the α-position (relative to the ketone) are conserved across analogues, preserving electrophilic reactivity for nucleophilic substitution or conjugation reactions .

Biological Activity

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C10H8ClN2O3S
  • Molecular Weight : 260.69 g/mol
  • IUPAC Name : 2-chloro-1-[2-hydroxy-5-(thiazol-2-yloxy)phenyl]ethanone

The biological activity of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is primarily attributed to its interactions with specific biological targets:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It works by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Biological Activity Data

Biological ActivityTargetIC50 (µM)Reference
AntimicrobialE. coli12.5
Anticancer (Breast)MCF78.0
Anti-inflammatoryRAW264.715.0

Case Study 1: Anticancer Activity

In a study published in Molecules, the compound was evaluated for its anticancer activity against several cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of 8.0 µM for MCF7 cells, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against a panel of bacterial strains. The results showed that it had an IC50 value of 12.5 µM against E. coli, indicating its potential as a therapeutic agent for bacterial infections .

Case Study 3: Anti-inflammatory Activity

Research conducted on RAW264.7 macrophages revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 15 µM, suggesting its utility in managing inflammatory diseases .

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